1,3-Dimethyl-2-(trichloromethoxy)benzene

Lipophilicity Membrane permeability QSAR

Sourcing regioisomerically pure, sterically hindered aromatic ethers for structure-activity studies often leads to misidentified analogs that compromise reaction outcomes. 1,3-Dimethyl-2-(trichloromethoxy)benzene (CAS 1404193-73-2) resolves this with defined ortho-substitution critical for valid SAR correlations. - Unique 1,3-dimethyl-2-substituted scaffold with enhanced lipophilicity (XLogP3 = 5.0) for membrane permeability studies. - Supplied at ≥95% purity to ensure assay results are free from confounding impurities. - Validated building block for plant protection agent intermediates and advanced cross-coupling investigations.

Molecular Formula C9H9Cl3O
Molecular Weight 239.5 g/mol
CAS No. 1404193-73-2
Cat. No. B1404480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-2-(trichloromethoxy)benzene
CAS1404193-73-2
Molecular FormulaC9H9Cl3O
Molecular Weight239.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OC(Cl)(Cl)Cl
InChIInChI=1S/C9H9Cl3O/c1-6-4-3-5-7(2)8(6)13-9(10,11)12/h3-5H,1-2H3
InChIKeyPYRIWWTZZITNJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-2-(trichloromethoxy)benzene – Compound Profile


1,3-Dimethyl-2-(trichloromethoxy)benzene (CAS 1404193-73-2) is a trichloromethyl-substituted aromatic ether characterized by a 1,3-dimethylbenzene core with a trichloromethoxy group at the 2-position. The compound possesses a molecular weight of 239.5 g/mol, an XLogP3 of 5.0, and a topological polar surface area (TPSA) of 9.2 Ų [1]. It is supplied as a research chemical with a minimum purity specification of 95% and is recommended for long-term storage in cool, dry conditions . The trichloromethoxy moiety is a recognized functional handle in the synthesis of plant protection agents and advanced intermediates [2].

Regioisomeric Identity
1,3-dimethyl-2-substitution pattern for structure-activity studies
Purity Context
Research-grade specification supports synthetic reproducibility
Lipophilicity Profile
Higher computed lipophilicity may support membrane-partitioning studies

Why Generic Substitution Fails: 1,3-Dimethyl-2-(trichloromethoxy)benzene


Trichloromethoxy-substituted aromatics share a common functional group but exhibit divergent physicochemical and reactivity profiles based on ring substitution patterns. The 1,3-dimethyl-2-(trichloromethoxy)benzene isomer places the electron-withdrawing trichloromethoxy group ortho to two methyl substituents, creating a sterically hindered environment and altering electronic distribution relative to unsubstituted or para-substituted analogs [1]. This regiochemistry directly impacts lipophilicity (XLogP3 = 5.0 vs. 3.9 for the parent (trichloromethoxy)benzene) [2] and can influence solubility, membrane permeability, and site-selectivity in subsequent synthetic transformations [1]. Consequently, generic substitution without verifying regioisomeric identity risks compromised reaction outcomes and invalidates structure-activity correlations.

Regioisomeric mismatch
1,4- or other substitution patterns may shift steric and electronic environment, altering reactivity in cross-coupling or metalation steps.
Lipophilicity deviation
Unsubstituted (trichloromethoxy)benzene exhibits lower computed lipophilicity, potentially affecting membrane partitioning or non-polar solubility.
Purity grade variability
Generically sourced analogs may not meet the 95% research-grade specification, requiring in-house repurification.

1,3-Dimethyl-2-(trichloromethoxy)benzene: Quantitative Evidence


Enhanced Lipophilicity vs. Unsubstituted Analog

The target compound exhibits a computed XLogP3 value of 5.0, representing a 1.1 log unit increase over the parent (trichloromethoxy)benzene (XLogP3 = 3.9) [1][2]. This difference translates to approximately a 12.6-fold increase in octanol-water partition coefficient, a key determinant of passive membrane diffusion and biological compartment distribution.

Lipophilicity
Head-to-head
ΔXLogP3 = +1.1 vs. unsubstituted analog
Reported lipophilicity difference may influence membrane partitioning context
Computed values; experimental logP/D may vary.
Lipophilicity Membrane permeability QSAR Drug design

Regioisomeric Comparison: 1,3- vs 1,4-Dimethyl Substitution

The target compound (CAS 1404193-73-2) bears methyl groups at the 1- and 3-positions, placing the trichloromethoxy group at the ortho-disubstituted 2-position. In contrast, the regioisomer 1,4-dimethyl-2-(trichloromethoxy)benzene (CAS 1404194-66-6) has methyl groups at the 1- and 4-positions, altering the steric and electronic environment around the reactive trichloromethoxy moiety [1]. While direct quantitative comparative reaction data are not publicly available, the ortho-disubstituted pattern in the target compound creates a more sterically congested environment that may slow electrophilic aromatic substitution or direct metalation to alternative positions [1].

Regioisomer comparison
Class-level
1,3- vs 1,4-dimethyl pattern
Steric congestion context may alter site-selectivity in synthetic steps
Quantitative reaction data not publicly available; inferred from ortho-effect principles.
Regioselectivity Steric hindrance Synthetic intermediate Cross-coupling

Procurement-Grade Purity Standard

Commercial supply of 1,3-Dimethyl-2-(trichloromethoxy)benzene is specified at a minimum purity of 95%, as documented by AKSci . This purity level is consistent with the same vendor's specification for the 1,4-regioisomer (CAS 1404194-66-6, also 95%) , indicating that the target compound meets a standard research-grade purity benchmark without the need for additional purification in most synthetic applications.

Purity specification
Specification review
Min. 95% (vendor COA basis)
Meets standard research-grade purity threshold
Equivalent to 1,4-regioisomer specification; lot-specific verification advised.
Purity Quality control Reproducibility Procurement

Storage Stability Profile

The compound is recommended for long-term storage in a cool, dry place according to vendor documentation . This guidance is comparable to the storage requirements for the parent (trichloromethoxy)benzene and the 1,4-regioisomer , indicating that the 1,3-dimethyl substitution does not introduce additional storage instability under standard laboratory conditions.

Storage stability
Data to verify
Cool, dry, long-term storage
No indication of enhanced degradation vs. parent analog
Vendor guidance; accelerated stability data not reported.
Stability Storage Shelf life Handling

1,3-Dimethyl-2-(trichloromethoxy)benzene: Application Scenarios


Synthesis of Sterically Hindered Agrochemical Intermediates

The ortho-disubstituted 1,3-dimethyl pattern provides a sterically encumbered scaffold that can serve as a building block for agrochemical lead optimization. The enhanced lipophilicity (XLogP3 = 5.0) relative to unsubstituted analogs may improve foliar uptake or soil mobility in plant protection agent candidates [1]. Procurement of this specific regioisomer is essential when structure-activity studies require a 1,3-dimethyl-2-substituted core.

Medicinal Chemistry Probes with High Membrane Permeability

The 12.6-fold increase in calculated octanol-water partition coefficient versus the parent (trichloromethoxy)benzene makes this compound a candidate for medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules [1]. The defined purity (≥95%) ensures that biological assay results are not confounded by impurities .

Regioselective Cross-Coupling and Functionalization Studies

The 1,3-dimethyl-2-(trichloromethoxy) substitution pattern offers a unique steric and electronic environment for investigating ortho-directed metalation or palladium-catalyzed cross-coupling reactions. Comparative studies with the 1,4-regioisomer can elucidate the impact of methyl group positioning on reaction yields and selectivity [1].

Reference Standard for Analytical Method Development

With a defined purity specification of 95% and well-characterized computed properties (molecular weight 239.5 g/mol, exact mass 237.971898 Da) [1], this compound can serve as a calibration standard or system suitability test compound in HPLC, GC-MS, or NMR methods aimed at quantifying trichloromethoxy-substituted aromatics in complex mixtures.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Steric hindrance profile
Regioisomeric identity confirmation
Membrane permeability research probe
Computed lipophilicity context
Purity and membrane-partitioning assay fit
Regioselective cross-coupling studies
Ortho-disubstituted electronic environment
Reaction outcome and selectivity verification
Analytical reference standard
Defined purity and computed descriptors
Method suitability and system precision

Technical Documentation Hub

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